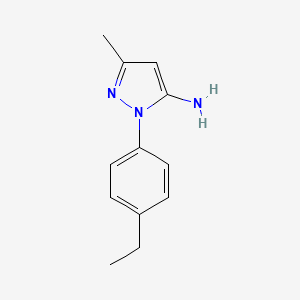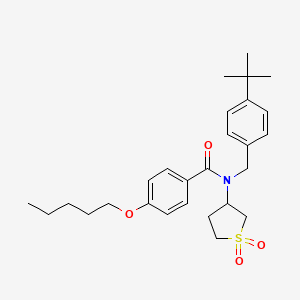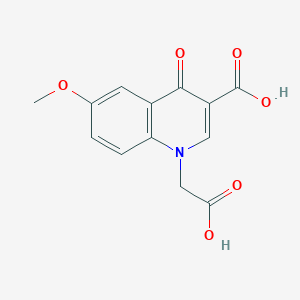![molecular formula C17H20BrNO3S B12121663 (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound with a complex structure, featuring both bromine and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by sulfonylation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaOCH3 in methanol as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine functional group but differs in its overall structure and reactivity.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar in having a bromine atom and an amine group, but with different substituents and applications.
Uniqueness
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to its combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C17H20BrNO3S |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-22-16-8-9-17(13(4)12(16)3)23(20,21)19-15-7-6-14(18)10-11(15)2/h6-10,19H,5H2,1-4H3 |
InChI-Schlüssel |
NZUMFZBKXCHQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)







![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)
